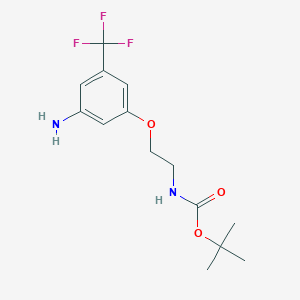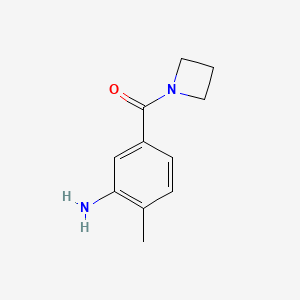![molecular formula C12H10BrF3O4 B12079428 Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate CAS No. 887267-61-0](/img/structure/B12079428.png)
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate is a chemical compound with the molecular formula C12H10BrF3O4 and a molecular weight of 355.1 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate can be synthesized through several methods. One common method involves the bromination of ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate using N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The bromine atom and the trifluoromethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, the ester functional group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols .
Comparación Con Compuestos Similares
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which affects its electronic properties and reactivity.
Ethyl 2-bromo-3-oxo-3-[4-(methoxy)phenyl]propanoate: The methoxy group is less electron-withdrawing compared to the trifluoromethoxy group, resulting in different reactivity patterns.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the bromine atom and the trifluoromethoxy group.
Propiedades
Número CAS |
887267-61-0 |
|---|---|
Fórmula molecular |
C12H10BrF3O4 |
Peso molecular |
355.10 g/mol |
Nombre IUPAC |
ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C12H10BrF3O4/c1-2-19-11(18)9(13)10(17)7-3-5-8(6-4-7)20-12(14,15)16/h3-6,9H,2H2,1H3 |
Clave InChI |
QEGXHSMWWKDYHD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C1=CC=C(C=C1)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)



![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)

![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)





